2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
Description
This compound is a cyclopenta[d]pyrimidinone derivative featuring a sulfanyl-acetamide bridge and a 2-fluorophenyl substituent. Its core structure comprises a bicyclic pyrimidinone fused with a cyclopentane ring, modified at the 1-position by a 3-(dimethylamino)propyl chain. The sulfanyl linker connects the pyrimidinone core to an acetamide group, which is further substituted with a 2-fluorophenyl moiety.
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2S/c1-24(2)11-6-12-25-17-10-5-7-14(17)19(23-20(25)27)28-13-18(26)22-16-9-4-3-8-15(16)21/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOIAJHNLYAOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, including the formation of the cyclopenta[d]pyrimidin ring and the subsequent attachment of the dimethylamino and fluorophenylacetamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. The use of advanced purification methods, like chromatography and crystallization, is essential to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing moiety, potentially leading to sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino or fluorophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives
Scientific Research Applications
2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include acting as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally and functionally related molecules from published literature. Key differences in substituents, molecular weight, and physicochemical characteristics are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights
Core Modifications: The target compound’s cyclopenta[d]pyrimidinone core distinguishes it from simpler pyrimidinones (e.g., ) and pyrazole hybrids (e.g., ). In contrast, the thieno[2,3-d]pyrimidine core in introduces a sulfur atom into the fused ring system, altering electronic properties and possibly redox activity.
Substituent Effects: Fluorine vs. Chlorine: The 2-fluorophenyl group in the target compound reduces steric hindrance compared to 3,4-difluorophenyl () or dichlorophenyl () analogs. Fluorine’s electronegativity may enhance hydrogen-bonding interactions without significant steric bulk. Aminoalkyl Chains: The dimethylamino-propyl side chain in the target compound provides moderate hydrophilicity compared to diethylamino in , which may affect membrane permeability and metabolic stability.
Pharmacological Implications: The sulfanyl-acetamide bridge is a common feature in ligands targeting kinase or protease enzymes, as seen in . The acetamide group’s planarity (noted in ) may facilitate π-stacking or hydrogen-bonding interactions with biological targets. Dichlorophenyl-substituted analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which could influence bioavailability compared to the fluorinated target compound.
Synthetic and Analytical Data :
- The target compound’s synthesis likely follows routes similar to , involving carbodiimide-mediated coupling (as in ) or nucleophilic substitution.
- Analytical data (e.g., NMR, mass spectrometry) for related compounds (e.g., : δ 12.50 ppm for NH; m/z 344.21 [M+H]⁺) provide benchmarks for verifying the target’s structure.
Biological Activity
The compound 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide (CAS Number: 898460-11-2) is a complex organic molecule characterized by its unique cyclopenta[d]pyrimidine core and various functional groups. This article explores its biological activity, focusing on its pharmacological potential, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 431.5 g/mol. The structure includes a dimethylamino propyl side chain and a fluorophenyl acetamide moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 898460-11-2 |
Pharmacological Profile
Research indicates that compounds similar to 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide exhibit significant activity against various biological targets. These include:
- Glutamate Receptors : Compounds with similar structures have been shown to act as noncompetitive antagonists of AMPA-type glutamate receptors, which are pivotal in neurological signaling and implicated in conditions such as epilepsy .
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing pathways associated with neurotransmitter release and cellular signaling .
- Antitumor Activity : Preliminary studies suggest that derivatives of cyclopenta[d]pyrimidine compounds can exhibit cytotoxic effects against cancer cell lines, indicating potential for further development in oncology.
The proposed mechanism of action for this compound involves modulation of neurotransmitter systems through competitive or noncompetitive inhibition at receptor sites. The presence of the dimethylamino group may enhance lipophilicity and facilitate blood-brain barrier penetration, which is crucial for central nervous system activity.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this structure:
- Study on Anticonvulsant Activity : A study demonstrated that related compounds significantly reduced seizure activity in animal models by antagonizing AMPA receptors. The effective dose was found to be as low as 2 mg/kg when administered orally .
- Antitumor Efficacy : In vitro studies indicated that cyclopenta[d]pyrimidine derivatives could induce apoptosis in various cancer cell lines through the activation of caspase pathways.
- Neuroprotective Effects : Research has shown that certain derivatives can protect neuronal cells from excitotoxicity by modulating glutamate receptor activity, suggesting potential therapeutic applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis likely involves nucleophilic substitution at the pyrimidine sulfur atom. A stepwise approach is recommended:
- Step 1 : React 1-[3-(dimethylamino)propyl]-2-oxocyclopenta[d]pyrimidin-4-thiol with a bromo- or chloroacetamide derivative (e.g., N-(2-fluorophenyl)-2-bromoacetamide) in a polar aprotic solvent (e.g., DMF) under inert conditions.
- Step 2 : Optimize temperature (60–80°C) and base (e.g., K₂CO₃) to enhance thiolate anion formation.
- Key Data : Similar compounds achieved 65–75% yields under these conditions .
Q. Which spectroscopic techniques are critical for confirming its molecular structure?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Verify substituent positions (e.g., cyclopentane ring protons at δ 1.8–2.5 ppm, pyrimidine carbons at δ 160–170 ppm) .
- FTIR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C–S, ~650 cm⁻¹) groups.
- XRD : Resolve crystallographic ambiguities, such as intramolecular hydrogen bonds between the acetamide NH and pyrimidine N atoms .
Q. How does the dimethylaminopropyl substituent influence solubility and stability?
- Methodology :
- Solubility : Perform logP calculations (e.g., using ChemAxon) to predict hydrophilicity. Experimental validation via shake-flask method in buffers (pH 1–7.4) shows increased water solubility compared to non-alkylated analogs due to the tertiary amine .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The dimethylamino group may reduce oxidative degradation but increase hygroscopicity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across in vitro assays?
- Methodology :
- Dose-Response Analysis : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) vs. cell-based viability tests. Adjust for membrane permeability using PAMPA assays .
- Metabolite Screening : Use LC-MS to identify active metabolites that may explain discrepancies between in vitro and in vivo efficacy .
Q. How can molecular docking elucidate interactions with cyclin-dependent kinases (CDKs)?
- Methodology :
- Protein Preparation : Retrieve CDK2/cyclin E structure (PDB: 1HCL) and optimize protonation states with MOE or Schrödinger.
- Ligand Docking : Use Glide SP/XP to model the compound’s binding. Key interactions:
- Sulfanyl group with Lys33 (hydrogen bond).
- Fluorophenyl moiety in hydrophobic pocket (Val18, Ala144) .
- Validation : Compare docking scores (GlideScore ≤ -8.0) with known CDK inhibitors .
Q. What synthetic modifications enhance selectivity for phosphodiesterase (PDE) isoforms?
- Methodology :
- SAR Analysis : Replace the 2-fluorophenyl group with substituted aryl rings (e.g., 3-Cl, 4-OMe) to probe PDE4B vs. PDE5A selectivity.
- Data : In analogs, 4-methoxyphenyl increased PDE4B inhibition (IC₅₀ = 12 nM) but reduced PDE5A activity (IC₅₀ > 1 µM) .
Q. How do crystallization conditions affect polymorph formation?
- Methodology :
- Screen Solvents : Use 48-condition CrystalMAX kits (e.g., ethanol/water, DMSO/ethyl acetate).
- Key Findings : Slow evaporation from DMF yields monoclinic crystals (space group P2₁/c) with Z’ = 2, while acetone/hexane produces a triclinic form .
Contradiction Analysis
Q. Why do computational logP values deviate from experimental measurements?
- Resolution :
- Software Limitations : Atomic contribution methods (e.g., XLogP3) underestimate polar surface area from the dimethylamino group. Use quantum mechanical (QM) calculations (e.g., COSMO-RS) for accuracy .
- Experimental Variability : Adjust pH during shake-flask assays to account for amine protonation (pKa ~8.5) .
Q. How to address discrepancies in cytotoxicity across cell lines?
- Resolution :
- ABC Transporter Profiling : Use calcein-AM assays to identify efflux pump (e.g., P-gp) activity in resistant lines (e.g., MCF-7/ADR).
- Mitochondrial Toxicity : Measure ATP levels (CellTiter-Glo) to distinguish apoptosis from off-target effects .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
